3-(4-Iodophenyl)-2-(3-nitrophenyl)-1,2-dihydroquinazolin-4-one
Overview
Description
3-(4-Iodophenyl)-2-(3-nitrophenyl)-1,2-dihydroquinazolin-4-one is a complex organic compound that belongs to the quinazolinone family This compound is characterized by the presence of an iodophenyl group and a nitrophenyl group attached to a dihydroquinazolinone core
Preparation Methods
The synthesis of 3-(4-Iodophenyl)-2-(3-nitrophenyl)-1,2-dihydroquinazolin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: This can be achieved by the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.
Introduction of the Iodophenyl Group: This step involves the iodination of the phenyl ring using iodine and an oxidizing agent such as sodium iodate.
Nitration of the Phenyl Ring: The nitrophenyl group can be introduced by nitration using a mixture of concentrated sulfuric acid and nitric acid.
Industrial production methods may involve optimization of these steps to improve yield and purity, including the use of catalysts and controlled reaction conditions.
Chemical Reactions Analysis
3-(4-Iodophenyl)-2-(3-nitrophenyl)-1,2-dihydroquinazolin-4-one undergoes various types of chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, converting the nitro group to an amino group.
Substitution: The iodophenyl group can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, acetonitrile, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted quinazolinone derivatives.
Scientific Research Applications
3-(4-Iodophenyl)-2-(3-nitrophenyl)-1,2-dihydroquinazolin-4-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-cancer and anti-inflammatory properties.
Material Science: The compound is explored for its use in the synthesis of novel materials with unique electronic and optical properties.
Biological Research: It is used as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of 3-(4-Iodophenyl)-2-(3-nitrophenyl)-1,2-dihydroquinazolin-4-one involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The iodophenyl and nitrophenyl groups contribute to its binding affinity and specificity, allowing it to modulate biological activities effectively.
Comparison with Similar Compounds
Similar compounds to 3-(4-Iodophenyl)-2-(3-nitrophenyl)-1,2-dihydroquinazolin-4-one include other quinazolinone derivatives such as:
2-Phenylquinazolin-4-one: Lacks the iodophenyl and nitrophenyl groups, resulting in different chemical and biological properties.
3-(4-Bromophenyl)-2-(3-nitrophenyl)-1,2-dihydroquinazolin-4-one: Similar structure but with a bromine atom instead of iodine, which affects its reactivity and applications.
3-(4-Iodophenyl)-2-(3-aminophenyl)-1,2-dihydroquinazolin-4-one:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
3-(4-iodophenyl)-2-(3-nitrophenyl)-1,2-dihydroquinazolin-4-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14IN3O3/c21-14-8-10-15(11-9-14)23-19(13-4-3-5-16(12-13)24(26)27)22-18-7-2-1-6-17(18)20(23)25/h1-12,19,22H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFJCJTRUNZPXSI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(N2)C3=CC(=CC=C3)[N+](=O)[O-])C4=CC=C(C=C4)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14IN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.